molecular formula C7H16ClN B3024392 2,2,4-Trimethylpyrrolidine hydrochloride CAS No. 1390654-80-4

2,2,4-Trimethylpyrrolidine hydrochloride

Cat. No.: B3024392
CAS No.: 1390654-80-4
M. Wt: 149.66
InChI Key: HWUWODDRROSFEJ-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the empirical formula C7H16ClN. It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers . This compound is known for its use in various scientific research applications, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpyrrolidine hydrochloride typically involves the reaction of 2,2,4-Trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

2,2,4-Trimethylpyrrolidine+HCl2,2,4-Trimethylpyrrolidine hydrochloride\text{2,2,4-Trimethylpyrrolidine} + \text{HCl} \rightarrow \text{this compound} 2,2,4-Trimethylpyrrolidine+HCl→2,2,4-Trimethylpyrrolidine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

2,2,4-Trimethylpyrrolidine hydrochloride is widely used in scientific research as a chiral auxiliary in organic synthesis. It is particularly useful in the synthesis of chiral compounds, where it helps control the stereochemistry of the product. This compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various fields of research, including medicinal chemistry, drug design, and material science .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction. This mechanism is crucial in the synthesis of chiral compounds, ensuring the desired stereochemical outcome.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpyrrolidine: The free base form of the compound.

    2,2,5-Trimethylpyrrolidine: A similar compound with a different substitution pattern.

    2,2,3-Trimethylpyrrolidine: Another isomer with a different substitution pattern.

Uniqueness

2,2,4-Trimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern and its role as a chiral auxiliary in organic synthesis. Its ability to control the stereochemistry of reactions makes it particularly valuable in the synthesis of chiral compounds, setting it apart from other similar compounds .

Properties

IUPAC Name

2,2,4-trimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWODDRROSFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897428-40-8, 1390654-80-4
Record name (S)-2,2,4-trimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,4-trimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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